molecular formula C20H20ClNO3S B2667098 1-butyl-6-chloro-3-tosylquinolin-4(1H)-one CAS No. 899217-60-8

1-butyl-6-chloro-3-tosylquinolin-4(1H)-one

Cat. No. B2667098
M. Wt: 389.89
InChI Key: CGBVEEHZLDKCNU-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials, including the reagents, conditions, and techniques required for each step.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, hybridization states, and presence of any functional groups.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, i.e., the types of chemical reactions it can undergo, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and spectral properties (IR, NMR, MS).


Scientific Research Applications

Nanosized N-sulfonated Brönsted Acidic Catalyst

A novel nanosized N-sulfonated acidic catalyst was developed and characterized, demonstrating its efficiency in promoting the one-pot synthesis of hexahydroquinolines via a four-component condensation process. This procedure yielded products in excellent yields and short reaction times, showcasing the catalyst's potential for reusable applications in organic synthesis (O. Goli-Jolodar, F. Shirini, M. Seddighi, 2016).

Antioxidants in Lubricating Grease

Research on the synthesis and evaluation of quinolinone derivatives, including 1-butyl-4-hydroxy-3-quinolin-2(1H)-one, as antioxidants for lubricating grease revealed that these compounds effectively decrease the total acid number and oxygen pressure drop. This study underscores the potential of quinolinone derivatives as efficient antioxidants in industrial applications (Modather F. Hussein, M. Ismail, R. El-Adly, 2016).

Synthesis of Azo Disperse Dyes

6-Butyl-4-hydroxyquinolin-2-(1H)-one was synthesized and used as a coupling component for the synthesis of azo disperse dyes, showing satisfactory yields and potential for application in dyeing synthetic fibers (E. M. Rufchahi, M. Mohammadinia, 2014).

Fluorescent Probe for Cu2+ Ion

A novel 1,8-naphthalimide-based Schiff base compound was synthesized, exhibiting "turn-on" fluorescence for Cu2+ ions with high sensitivity and selectivity, which could be applied in bioimaging and detecting Cu2+ ions in biological samples (Jianhua Wei et al., 2021).

Crystal Structure Analysis

The crystal structure of a novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one was elucidated, providing insights into the molecular interactions and potential applications in designing compounds with specific antibacterial properties (O. Ouerghi et al., 2021).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

This involves predicting potential applications of the compound based on its properties and reactivity, and suggesting areas where further research could be beneficial.


Please consult with a chemist or a reliable scientific database for more specific information on “1-butyl-6-chloro-3-tosylquinolin-4(1H)-one”.


properties

IUPAC Name

1-butyl-6-chloro-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3S/c1-3-4-11-22-13-19(20(23)17-12-15(21)7-10-18(17)22)26(24,25)16-8-5-14(2)6-9-16/h5-10,12-13H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBVEEHZLDKCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-6-chloro-3-tosylquinolin-4(1H)-one

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